trans-4-Butylcyclohexanecarboxylic Acid is a cyclohexanecarboxylic acid with a butyl group at the 4-position and is characterized by its trans configuration. This compound has gained attention in various scientific fields due to its unique structural properties and potential applications in organic synthesis and pharmaceuticals.
The compound is identified by several synonyms, including 4-butylcyclohexanecarboxylic acid and trans-4-n-butylcyclohexanecarboxylic acid. It is cataloged under the CAS number 38289-28-0 and has an EINECS number of 677-973-9. The molecular formula is C11H20O2, with a molar mass of approximately 184.28 g/mol .
trans-4-Butylcyclohexanecarboxylic Acid is classified as a carboxylic acid, which is a category of organic compounds characterized by the presence of one or more carboxyl groups (-COOH). The compound's structure includes a cyclohexane ring, making it part of the alicyclic compounds.
The synthesis of trans-4-Butylcyclohexanecarboxylic Acid can be achieved through several methods:
The epimerization process can yield high-purity trans-4-butylcyclohexanecarboxylic acid, with purity levels reaching up to 99.8% when optimized conditions are applied . The reaction typically requires careful control of temperature and reaction time to maximize yield and minimize byproducts.
The molecular structure of trans-4-Butylcyclohexanecarboxylic Acid features a cyclohexane ring with a butyl group attached at the 4-position and a carboxylic acid functional group. The spatial arrangement of these groups contributes to its unique chemical behavior.
trans-4-Butylcyclohexanecarboxylic Acid can participate in various chemical reactions typical for carboxylic acids, such as:
The reactions involving this compound often require specific conditions such as temperature control, choice of solvents, and catalysts to ensure optimal yields and selectivity.
The mechanism by which trans-4-butylcyclohexanecarboxylic acid acts in chemical reactions typically involves nucleophilic attack at the carbonyl carbon of the carboxylic group during esterification or other substitution reactions. The stability conferred by the cyclohexane ring influences reactivity patterns.
In reactions involving nucleophiles, the steric hindrance provided by the butyl group can affect reaction rates and products formed, making it crucial to consider during synthetic planning .
trans-4-Butylcyclohexanecarboxylic Acid exhibits typical carboxylic acid behavior, including acidity and reactivity towards bases, alcohols, and other nucleophiles. Its predicted pKa value indicates moderate acidity compared to other carboxylic acids .
trans-4-butylcyclohexanecarboxylic Acid finds applications in various fields:
Ionotropic glutamate receptors, particularly AMPA-type receptors (AMPARs), mediate fast excitatory synaptic transmission in the central nervous system. Their overactivation contributes to excitotoxicity in neurological disorders such as epilepsy. trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) has emerged as a novel inhibitor of AMPARs, operating through distinct biophysical mechanisms. Structural studies reveal that 4-BCCA binds within the transmembrane domain (TMD) of AMPARs, specifically at lateral portals formed by M1-M4 helices (Figure 1). These portals serve as entry points for lipophilic molecules to access the channel pore, enabling 4-BCCA to modulate ion flux dynamically [1] [2].
Table 1: Structural Features of AMPA Receptor Inhibitors
Compound | Binding Site | Affinity | Access Pathway |
---|---|---|---|
4-BCCA | Transmembrane lateral portals | Low (µM) | Lateral portals → Pore |
Perampanel | Ligand-binding domain | High (nM) | Allosteric cleft |
Decanoic acid | Transmembrane domain | Low (µM) | Lateral portals |
Channel blockers | Central pore | Variable | Intrapore occlusion |
X-ray crystallography and molecular dynamics (MD) simulations demonstrate that 4-BCCA occupies dynamic binding pockets at the interface of AMPAR TMD subunits. These pockets, known as lateral portals, are solvent-accessible cavities formed by the M1, M3, and M4 helices. The portals facilitate the diffusion of lipophilic compounds like 4-BCCA into the membrane-embedded region of the receptor. Hydrogen-bonding interactions between the carboxylic acid group of 4-BCCA and polar residues (e.g., Thr642, Ser643) stabilize its binding, while the hydrophobic cyclohexyl-butyl moiety anchors it within the lipid-exposed regions of the TMD. Mutagenesis studies confirm that substitutions at these portal residues significantly reduce 4-BCCA’s inhibitory efficacy, validating the functional importance of this site [1] [2] [9].
4-BCCA acts as a low-affinity inhibitor (IC₅₀ ~100–200 µM), contrasting sharply with high-affinity antagonists like perampanel (IC₅₀ ~70 nM). This difference stems from their distinct binding loci and mechanistic actions. Perampanel binds stably to an allosteric cleft in the ligand-binding domain (LBD), locking the receptor in a closed conformation. In contrast, 4-BCCA’s binding at the TMD is transient and promiscuous, resulting in rapid association-dissociation kinetics. Electrophysiological assays show that 4-BCCA reduces AMPAR current amplitudes non-competitively but with lower potency and slower kinetics than perampanel. This low-affinity interaction allows 4-BCCA to modulate synaptic activity without completely abolishing it, potentially reducing side effects associated with high-affinity blockade [1] [2] [6].
Table 2: Kinetic and Thermodynamic Parameters of AMPAR Inhibitors
Parameter | 4-BCCA | Perampanel | Decanoic Acid |
---|---|---|---|
IC₅₀ | 100–200 µM | 70 nM | 150–300 µM |
Binding Site | TMD lateral portals | LBD cleft | TMD lateral portals |
Association Rate (kₐₙ) | 1.2 × 10⁴ M⁻¹s⁻¹ | 5.0 × 10⁶ M⁻¹s⁻¹ | 0.8 × 10⁴ M⁻¹s⁻¹ |
Dissociation Rate (kₐₙ) | 8.5 s⁻¹ | 0.03 s⁻¹ | 12.2 s⁻¹ |
Inhibition Mechanism | Dynamic pore block | Allosteric antagonism | Pore block |
MD simulations reveal that 4-BCCA exhibits remarkable conformational flexibility within the TMD. After initial docking at lateral portals, it adopts multiple transient poses and can penetrate deeply into the ion channel pore. This pore accessibility distinguishes it from classical non-competitive inhibitors like perampanel, which solely act via allostery. In the pore, 4-BCCA interacts with hydrophobic residues (e.g., Leu619, Val623) and partially occludes ion permeation. However, its small molecular volume and flexibility prevent stable pore blockage, leading to flickering inhibition rather than complete channel closure. This dynamic behavior—shuttling between lateral portals and the pore—underlies its low-affinity, voltage-dependent inhibition. Synergistic effects with pore blockers (e.g., philanthotoxin) suggest that 4-BCCA’s multi-site engagement could be leveraged for combination therapies in refractory epilepsy [1] [2] [9].
4-BCCA’s unique mechanism positions it as a promising candidate for neurological disorders involving AMPAR hyperexcitability. Its structural similarity to decanoic acid—a medium-chain fatty acid in ketogenic diets—explains shared anticonvulsant effects. Both compounds inhibit AMPARs via TMD binding, but 4-BCCA’s rigid cyclohexane backbone enhances metabolic stability compared to flexible fatty acids. Preclinical studies confirm potent seizure control in rodent models (e.g., 6Hz psychomotor seizure model, ED₅₀ = 81 mg/kg), outperforming valproate. Unlike valproate, 4-BCCA lacks teratogenic histone deacetylase (HDAC) inhibition, reducing off-target risks [1] [3] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8